molecular formula C5H7BO2S B071451 4-Methyl-3-thiopheneboronic acid CAS No. 177735-11-4

4-Methyl-3-thiopheneboronic acid

Cat. No. B071451
M. Wt: 141.99 g/mol
InChI Key: LVPFZXKLROORIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-methyl-3-thiopheneboronic acid involves regioselective lithiation of 3-methylthiophene, followed by reaction with triisopropylborate and hydrolysis, yielding a 92:8 ratio of 4-methyl-3-thiopheneboronic acid to its regioisomer. The undesired isomer can be selectively protodeboronated to isolate the desired product, which demonstrates its utility in Suzuki–Miyaura reactions (Klingensmith, Bio, & Moniz, 2007).

Molecular Structure Analysis

Studies involving molecular and electronic structure analysis of thiophene derivatives indicate that thiophene rings can adopt various conformations with minimal energy barriers, allowing significant rotation around bonds. These properties are crucial for understanding the reactivity and electronic transitions of thiophene-based compounds (Buemi, 1989).

Chemical Reactions and Properties

4-Methyl-3-thiopheneboronic acid participates in various chemical reactions, notably in asymmetric 1,4-addition reactions to α,β-unsaturated carbonyl compounds, producing optically active β-(3-thienyl) carbonyl compounds with high enantioselectivity. This highlights its potential in synthesizing chiral molecules (Yoshida & Hayashi, 2003).

Physical Properties Analysis

The physical properties of thiophene derivatives, including 4-methyl-3-thiopheneboronic acid, are influenced by the thiophene nucleus's electronic nature and its substituents. These properties are pivotal in applications ranging from conductive polymers to pharmaceuticals, as demonstrated by the wide spectrum of biological activities and material applications of substituted thiophenes (Nagaraju et al., 2018).

Chemical Properties Analysis

The chemical behavior of 4-methyl-3-thiopheneboronic acid, particularly in Suzuki coupling reactions, showcases its versatility in creating complex molecular architectures. Its role in synthesizing thiophene-based polymers underlines the significance of thiopheneboronic acids in developing new materials with desirable electronic and photophysical properties (Jayakannan, Van Dongen, & Janssen, 2001).

Scientific Research Applications

Safety And Hazards

This compound is harmful if swallowed or inhaled, and it may cause skin and eye irritation . It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

(4-methylthiophen-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BO2S/c1-4-2-9-3-5(4)6(7)8/h2-3,7-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPFZXKLROORIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CSC=C1C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408156
Record name 4-Methyl-3-thiopheneboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-thiopheneboronic acid

CAS RN

177735-11-4
Record name (4-Methylthien-3-yl)boronic acid
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Record name 4-Methyl-3-thiopheneboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-3-thiopheneboronic acid
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Synthesis routes and methods

Procedure details

A solution of 4,4,5,5-tetramethyl-2-(4-methyl-thiophen-3-yl)-[1,3,2]dioxaborolane (3.69 g, 16.47 mmol) in acetone (30 mL) is treated with H2O (30 mL), followed by NaIO4 (7.05 g, 32.95 mmol). The resulting mixture is stirred at rt overnight. The organic solvent is removed in vacuo. The residue is diluted with H2O (50 mL), extracted with EtOAc ((2×100 mL). The organic extracts are combined, dried with Na2SO4, filtered and concentrated. Purification of the crude material by chromatography gives the title compound (0.82 g, 5.78 mmol, 35%). 1H NMR (CDCl3): δ 1.33 (s, 3H), 2.64-2.66 (m, 2H), 7.00-7.02 (m, 1H), 8.27 (d, J=3.0 Hz, 1H). ES-MS (m/z): calcd for C5H7BO2S (M−H)−: 141.0; found: 141.1.
Quantity
3.69 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
NaIO4
Quantity
7.05 g
Type
reactant
Reaction Step Two
Yield
35%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Modelli, D Jones - Physical Chemistry Chemical Physics, 2011 - pubs.rsc.org
… Using Electron Transmission Spectroscopy, the energies of the vertical anion formation of 5-methyl-2-furanboronic acid pinacol ester (1) and 4-methyl-3-thiopheneboronic acid pinacol …
Number of citations: 1 pubs.rsc.org
Y Pan, D Shan, L Ding, X Yang, K Xu, H Huang… - Water Research, 2021 - Elsevier
… of thiophene monomers: 3-thiopheneboronic acid and 3,4-dibromothiophene (I), 4-bromothiophene-3-boronic acid and 3,4-dibromothiophene (II), 4-methyl-3-thiopheneboronic acid …
Number of citations: 14 www.sciencedirect.com
WFH Bucheli - 2015 - db-thueringen.de
Plants produce an enormous variety of natural products named “secondary metabolites” with high structural diversity. During the last decades, the ecological role of secondary …
Number of citations: 2 www.db-thueringen.de

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